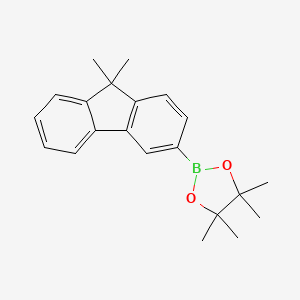

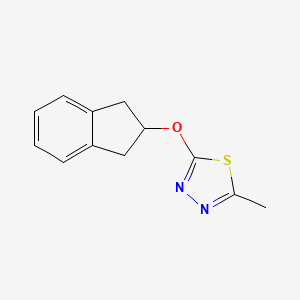

![molecular formula C13H12N2OS B2506898 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 442535-52-6](/img/structure/B2506898.png)

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C13H12N2OS . It belongs to the class of imidazothiazoles, which are bicyclic heterocycles consisting of an imidazole ring fused to a thiazole ring . Imidazothiazoles have been found to exhibit a wide range of biological properties, including anticancer activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . In one study, a new method for assembling the imidazo[2,1-b][1,3]thiazole system was proposed, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .Molecular Structure Analysis

The molecular structure of 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is characterized by an average mass of 244.312 Da and a monoisotopic mass of 244.067032 Da . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis

The outcome of the reaction used in the synthesis of imidazo[2,1-b][1,3]thiazoles depends on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Scientific Research Applications

- Researchers have designed, synthesized, and evaluated a series of imidazo[2,1-b][1,3]thiazole-based chalcone derivatives for their anticancer activities . These compounds were tested against colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1).

- CITCO , an imidazothiazole derivative, stimulates human CAR nuclear translocation . It has been used for activating both mouse and human CAR.

- Researchers have employed a multicomponent approach to synthesize imidazo[2,1-b]thiazole derivatives . This method allows efficient access to diverse analogs for further exploration.

- Biological evaluation of 2-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetohydrazide derivatives revealed potential antimicrobial activity . Further studies could explore their mechanism of action and therapeutic applications.

- 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole has specific chemical properties, including its molecular formula, melting point, and density . These properties contribute to its behavior in various contexts.

Anticancer Properties

Constitutive Androstane Receptor (CAR) Activation

Multicomponent Synthesis

Biological Evaluation

Chemical Properties

Mechanism of Action

While the specific mechanism of action for 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole is not mentioned in the search results, imidazothiazole derivatives have been found to exhibit anticancer activities. For example, one study found that a compound treated MCF-7 cells resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Future Directions

The future directions for research on 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole and similar compounds could include further exploration of their anticancer activities, as well as their potential for other biological activities. Given their wide range of biological properties, imidazothiazoles represent a promising area for the development of new therapeutic agents .

properties

IUPAC Name |

6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSNFNKFCKHWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(N-(sec-butyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506815.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2506816.png)

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2506819.png)

![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2506824.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)

![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)